methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216888-17-3
Cat. No.: VC5415470
Molecular Formula: C24H34ClN3O5S2
Molecular Weight: 544.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216888-17-3 |
|---|---|
| Molecular Formula | C24H34ClN3O5S2 |
| Molecular Weight | 544.12 |
| IUPAC Name | methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C24H33N3O5S2.ClH/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-4)19-12-15-26(7-3)16-20(19)33-23;/h8-11H,5-7,12-16H2,1-4H3,(H,25,28);1H |
| Standard InChI Key | RMCLFNIRZNZRJZ-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC.Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings, substituted with:
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A 6-ethyl group on the tetrahydrothienopyridine moiety.
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A methyl carboxylate at position 3.
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A 4-(N,N-dipropylsulfamoyl)benzamido group at position 2.
Its IUPAC name reflects this architecture: methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride. The hydrochloride salt enhances solubility, a common modification in drug development.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₄ClN₃O₅S₂ |
| Molecular Weight | 544.12 g/mol |
| CAS Number | 1216888-17-3 |
| XLogP3 | ~4.2 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, HCl) |
| Hydrogen Bond Acceptors | 8 (carbonyl, sulfonamide, etc.) |
The dipropylsulfamoyl group contributes to lipophilicity, while the carboxylate and sulfonamide moieties offer hydrogen-bonding capabilities, critical for target binding .
Synthesis and Optimization
The synthesis involves multi-step organic reactions, as inferred from analogous thienopyridine derivatives :
Key Synthetic Steps
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Core Formation: Cyclization of precursors to construct the tetrahydrothieno[2,3-c]pyridine ring, often using catalysts like polyphosphoric acid .
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Benzamido Introduction: Coupling 4-(N,N-dipropylsulfamoyl)benzoic acid to the core via carbodiimide-mediated amidation (e.g., EDCI or DCC).
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Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions
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Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
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Bases: Triethylamine (TEA) to neutralize HCl byproducts.
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Coupling Agents: Diethyl cyanophosphonate or carbodiimides .
Typical yields for similar syntheses range from 70–90%, with purification via silica gel chromatography .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Solubility: Moderate aqueous solubility due to the hydrochloride salt; likely >1 mg/mL in buffered solutions.
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Stability: Susceptible to hydrolysis under extreme pH (acidic/alkaline conditions). Store at 2–8°C in inert atmospheres.
ADME Predictions
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (LogP ~4.2) |
| Blood-Brain Barrier Penetration | Moderate (MW <500) |
| CYP450 Inhibition | Low (no thiol or furan moieties) |
The dipropylsulfamoyl group may mimic probenecid-like uricosuric activity, suggesting potential renal transport protein interactions .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆):
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IR (KBr): 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Chromatographic Methods
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HPLC: C18 column, acetonitrile/water (70:30), retention time ~8.2 min.
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